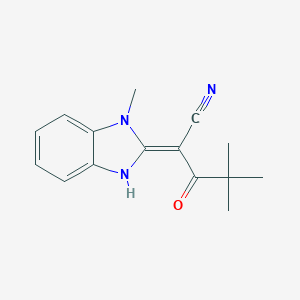
(2E)-4,4-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4,4-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMBO and is a member of the benzimidazole family of compounds. In
作用機序
The mechanism of action of DMBO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. DMBO has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
DMBO has been shown to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacterial and fungal strains. DMBO has also been shown to have antitumor activity in vitro and in vivo, suggesting that it may be a potential candidate for the treatment of cancer. Additionally, DMBO has been found to have anti-inflammatory activity, which may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of DMBO is its wide range of biological activities, which makes it a potentially useful compound for a variety of scientific research applications. However, one limitation of DMBO is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, DMBO has been found to be cytotoxic at high concentrations, which may limit its use in some experiments.
将来の方向性
There are several potential future directions for research involving DMBO. One area of interest is the development of DMBO-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's. Another potential area of research is the development of DMBO-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMBO and its potential applications in other areas of scientific research.
合成法
The synthesis of DMBO involves the reaction of 3-methyl-1H-benzimidazole-2-carbaldehyde with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base. This reaction results in the formation of DMBO, which can be purified using standard techniques such as column chromatography.
科学的研究の応用
DMBO has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. DMBO has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
特性
製品名 |
(2E)-4,4-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile |
|---|---|
分子式 |
C15H17N3O |
分子量 |
255.31 g/mol |
IUPAC名 |
(2E)-4,4-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)13(19)10(9-16)14-17-11-7-5-6-8-12(11)18(14)4/h5-8,17H,1-4H3/b14-10+ |
InChIキー |
PEKYNIDDBSNQBQ-GXDHUFHOSA-N |
異性体SMILES |
CC(C)(C)C(=O)/C(=C/1\NC2=CC=CC=C2N1C)/C#N |
SMILES |
CC(C)(C)C(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
正規SMILES |
CC(C)(C)C(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)

![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)

![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)
![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254898.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)
